molecular formula C32H22BrF5N4O3 B11668799 N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11668799
M. Wt: 685.4 g/mol
InChI Key: YCEWWGRQYUCRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including fluorophenoxy, bromophenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a bromination reaction using a suitable brominating agent.

    Attachment of the fluorophenoxy groups: The fluorophenoxy groups are attached via nucleophilic substitution reactions, where the fluorine atoms are introduced using fluorinating reagents.

    Incorporation of the trifluoromethyl group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium or copper complexes.

Scientific Research Applications

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds, such as:

    N-[3,5-bis(4-fluorophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a similar core structure but differs in the substitution pattern and functional groups.

    4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: This compound shares some structural similarities but has different functional groups and biological activities.

    PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): This compound has a similar pyrazolo[1,5-a]pyrimidine core but differs in the substitution pattern and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H22BrF5N4O3

Molecular Weight

685.4 g/mol

IUPAC Name

N-[3,5-bis(4-fluorophenoxy)phenyl]-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C32H22BrF5N4O3/c33-28-29(41-42-27(32(36,37)38)17-26(40-30(28)42)18-4-2-1-3-5-18)31(43)39-21-14-24(44-22-10-6-19(34)7-11-22)16-25(15-21)45-23-12-8-20(35)9-13-23/h1-16,26-27,40H,17H2,(H,39,43)

InChI Key

YCEWWGRQYUCRBT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)OC5=CC=C(C=C5)F)Br)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.